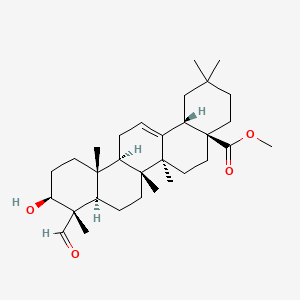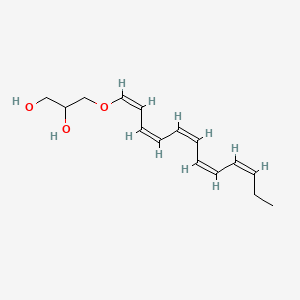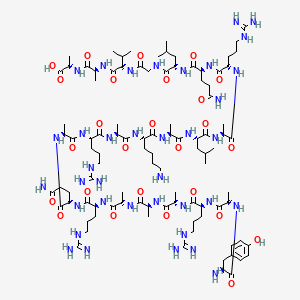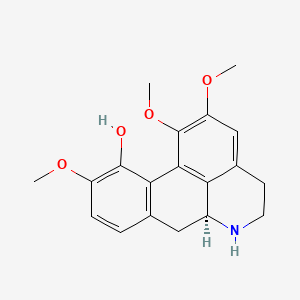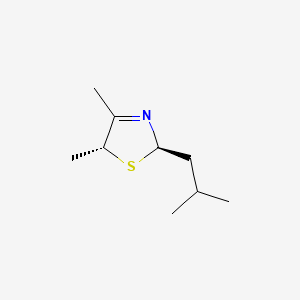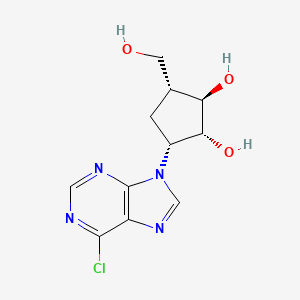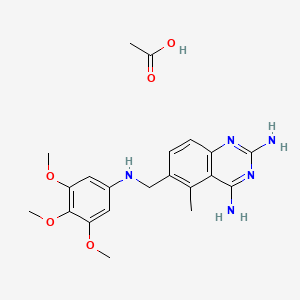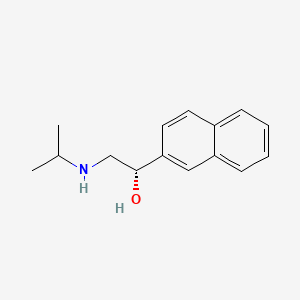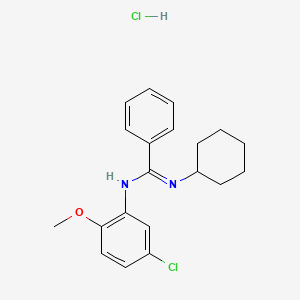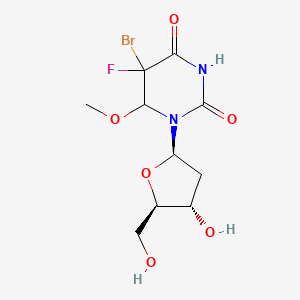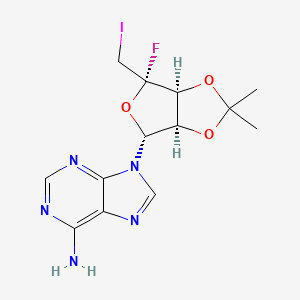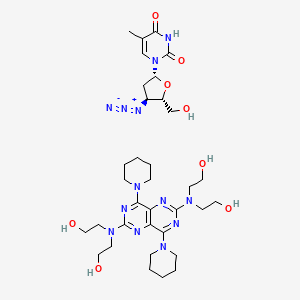
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-methylphenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-methylphenyl)-, monohydrochloride is a chemical compound that belongs to the class of pyrrolizine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The monohydrochloride form indicates that it is a hydrochloride salt, which often enhances the solubility and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-methylphenyl)-, monohydrochloride typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolizine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Acetamide formation: Introduction of the acetamide group through acylation reactions.
Substitution with the 2-methylphenyl group: This step might involve nucleophilic substitution reactions.
Formation of the hydrochloride salt: The final step usually involves treating the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-methylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems, including potential antimicrobial or anticancer properties.
Medicine: Investigating its therapeutic potential for treating diseases.
Industry: Potential use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-methylphenyl)-, monohydrochloride would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolizidine alkaloids: Naturally occurring compounds with similar structures.
Other pyrrolizine derivatives: Synthetic compounds with variations in functional groups.
Uniqueness
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2-methylphenyl)-, monohydrochloride may have unique properties due to its specific functional groups and the presence of the hydrochloride salt, which can affect its solubility, stability, and biological activity.
Eigenschaften
CAS-Nummer |
88069-37-8 |
|---|---|
Molekularformel |
C16H23ClN2O |
Molekulargewicht |
294.82 g/mol |
IUPAC-Name |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)-N-(2-methylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C16H22N2O.ClH/c1-13-6-2-3-7-14(13)17-15(19)12-16-8-4-10-18(16)11-5-9-16;/h2-3,6-7H,4-5,8-12H2,1H3,(H,17,19);1H |
InChI-Schlüssel |
KONRCFRUGGNYQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)CC23CCCN2CCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


